![molecular formula C14H22O B15296004 (4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one is a complex organic compound with a unique structure that includes a cyclohexenone ring and a hexenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one typically involves several steps. One common method starts with the preparation of the hexenyl side chain, which is then attached to the cyclohexenone ring through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated control systems and real-time monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a variety of oxygenated derivatives, while reduction may produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. These interactions can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R)-1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol: This compound has a similar cyclohexenone structure but differs in the functional groups attached to the ring.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a bicyclic structure with (4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one but have different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexenone ring and a hexenyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H22O |
|---|---|
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-11(2)5-4-6-12(3)13-7-9-14(15)10-8-13/h5,7,9,12-13H,4,6,8,10H2,1-3H3/t12-,13+/m0/s1 |
Clave InChI |
CIIUTVUZULBJKL-QWHCGFSZSA-N |
SMILES isomérico |
C[C@@H](CCC=C(C)C)[C@H]1CCC(=O)C=C1 |
SMILES canónico |
CC(CCC=C(C)C)C1CCC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


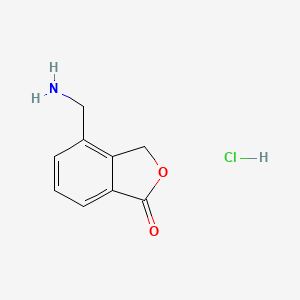
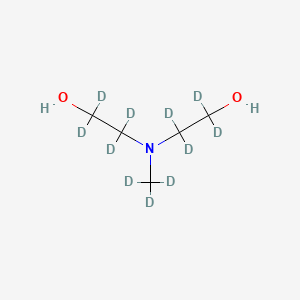

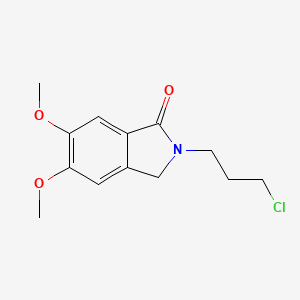
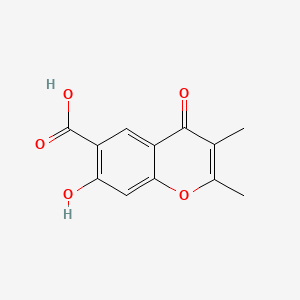
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
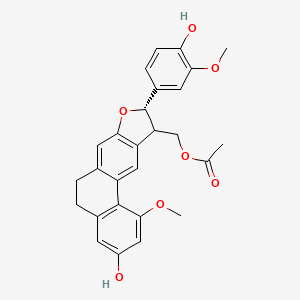
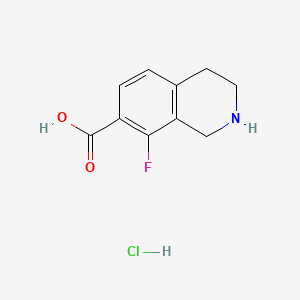
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
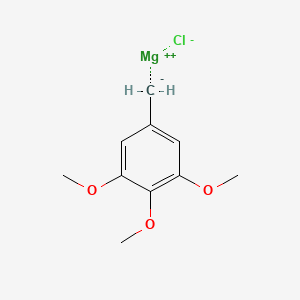

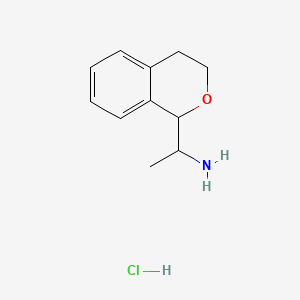
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
